Evidence Item 1: Potential Topoisomerase II Inhibitory Activity in Cancer Cell Lines
The compound has demonstrated unexpected activity as a topoisomerase II inhibitor in vitro. This activity, while not the compound's primary design intent, offers a unique differentiation point for researchers exploring piperidine-based anticancer agents. [1]
| Evidence Dimension | Cytotoxicity / Target Inhibition |
|---|---|
| Target Compound Data | IC50: 5–15 µM |
| Comparator Or Baseline | Etoposide (classical topoisomerase II inhibitor): IC50 values typically in the 0.1–10 µM range depending on cell line [2] |
| Quantified Difference | The target compound shows modest but detectable topoisomerase II inhibitory activity, placing it within the lower range of known inhibitors. |
| Conditions | Human cancer cell lines |
Why This Matters
This suggests a potential, albeit weak, starting point for developing novel topoisomerase II inhibitors, differentiating it from inert piperidine building blocks.
- [1] Kuujia. Cas no 138030-53-2 (Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate). View Source
- [2] Baldwin, E.L., Osheroff, N. (2005). Etoposide, topoisomerase II and cancer. Current Medicinal Chemistry, 5(4), 363-372. View Source
